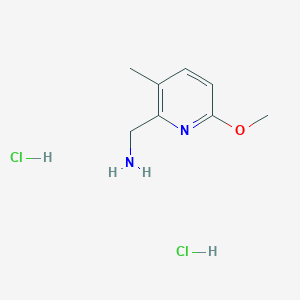

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride

Description

(6-Methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride (CAS: 2490420-54-5) is a pyridine-derived compound featuring a methoxy group at the 6-position, a methyl group at the 3-position, and a methanamine side chain at the 2-position of the pyridine ring. Its molecular weight is reported as 225.1 g/mol (C₈H₁₃Cl₂N₂O), though discrepancies exist in the literature (e.g., 220.61 g/mol in some sources) . The dihydrochloride salt enhances water solubility, making it suitable for pharmacological research.

Properties

IUPAC Name |

(6-methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLXIADKGPFGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride involves several steps. One common method includes the reaction of 6-methoxy-3-methylpyridine with formaldehyde and ammonium chloride under controlled conditions to form the intermediate (6-Methoxy-3-methylpyridin-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major product is typically a pyridine derivative with an oxidized methanamine group.

Reduction: The major product is a reduced form of the original compound.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the methanamine group.

Scientific Research Applications

Chemistry

In synthetic chemistry, (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride serves as a precursor for the synthesis of various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for desired properties.

Common Reactions :

- Oxidation : Can be oxidized using potassium permanganate.

- Reduction : Reduced using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the methanamine group.

Biology

This compound is significant in biological research for studying the interactions of pyridine derivatives with biological macromolecules. It acts as a model compound to understand biochemical processes involving similar structures.

Biological Activities :

- Enzyme Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Increased levels of cyclic nucleotides due to PDE inhibition can impact various physiological processes. Case Study 1 : Research focused on developing PDE inhibitors for schizophrenia highlighted that structural modifications to this compound enhanced binding affinity to specific PDE subtypes.

- Receptor Binding : The compound has potential interactions with neurotransmitter receptors, suggesting its relevance in treating psychiatric disorders such as schizophrenia and mood disorders. Case Study 2 : Investigations demonstrated that (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride modulates serotonin receptor activity, indicating its therapeutic potential in mood regulation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development targeting various conditions.

Mechanism of Action :

The compound's interaction with molecular targets can alter enzyme activities and receptor functions, leading to potential therapeutic effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological properties of pyridine derivatives. The incorporation of polar functional groups has been shown to improve solubility while maintaining enzyme inhibition capabilities. This suggests that optimizing (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride could lead to compounds with better pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but generally involve modulation of biochemical processes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine Derivatives

Key Observations :

- Substituent Position : The 6-methoxy group in the target compound may enhance metabolic stability compared to 6-chloro derivatives, which are prone to nucleophilic substitution .

- Lipophilicity : Chloro-substituted analogs (e.g., (6-Chloropyridin-2-yl)methanamine dihydrochloride) exhibit higher logP values than methoxy variants, impacting membrane permeability .

- Steric Effects : The 3-methyl group in the target compound may hinder interactions with flat binding pockets compared to 5-methyl-substituted pyridines .

Heterocyclic Variations

Table 2: Methanamine Dihydrochlorides with Diverse Heterocycles

Key Observations :

- Structural Complexity: Bicyclic frameworks (e.g., oxazino-morpholine derivatives) may limit synthetic accessibility but offer unique conformational profiles .

Pharmacological and Physicochemical Comparisons

Biological Activity

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its unique structure allows it to interact with various biological macromolecules, making it a valuable subject for studies on enzyme inhibition, receptor binding, and potential therapeutic applications.

- Molecular Formula : C8H12N2O·2ClH

- Molecular Weight : 211.15 g/mol

- Structure : The compound features a pyridine ring with methoxy and methyl substitutions, contributing to its biological activity.

The biological activity of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate biochemical processes by binding to these targets, influencing their activity and potentially leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For example, it has been investigated for its role in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, impacting numerous physiological processes.

2. Receptor Binding

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride has shown potential in binding to neurotransmitter receptors. This interaction can lead to altered neurotransmission, which is particularly relevant in the context of psychiatric disorders such as schizophrenia.

Case Study 1: PDE Inhibition

In a study focused on the development of PDE inhibitors for treating schizophrenia, compounds structurally related to (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride were synthesized and evaluated for their potency. The findings indicated that modifications to the pyridine ring could enhance binding affinity and selectivity towards specific PDE subtypes .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation explored the effects of this compound on serotonin receptors. Results demonstrated that (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride could effectively modulate receptor activity, suggesting a potential role in developing treatments for mood disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological properties of pyridine derivatives. For instance, the incorporation of polar functional groups has been shown to improve aqueous solubility without compromising enzyme inhibition . This suggests that further optimization of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride could yield compounds with improved pharmacokinetic profiles.

Q & A

Q. What mechanistic insights explain its selectivity for specific enzyme isoforms?

- Methodological Answer : Cryo-EM or X-ray crystallography resolves binding poses in enzyme active sites. Mutagenesis studies (e.g., alanine scanning) identify critical residues for inhibition, validated via enzymatic assays (e.g., NADPH depletion in cytochrome P450) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematic substitution at the pyridine 3-methyl or 6-methoxy groups (e.g., halogens, alkyl chains) correlates with activity. 3D-QSAR models (CoMFA/CoMSIA) map steric/electrostatic contributions to bioactivity .

Q. Q. What in vivo toxicity models are appropriate for preclinical evaluation?

- Methodological Answer : Acute toxicity (OECD 423) in rodents identifies LD₅₀, while 28-day repeated-dose studies (OECD 407) assess hepatorenal toxicity. Histopathology and serum biomarkers (ALT, creatinine) monitor organ damage .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthesis yields across studies?

- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature). Reaction calorimetry detects exothermic side reactions, while GC-MS profiles trace low-abundance byproducts .

Q. Why do solubility values vary in literature, and how to standardize measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.